Methyl pivalate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2,3)5(7)8-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMFHDIDIMZHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027234 | |

| Record name | Methyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl trimethylacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21149 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

33.9 [mmHg] | |

| Record name | Methyl trimethylacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21149 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-98-1 | |

| Record name | Methyl pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2-dimethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFX9W386OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Pivalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for methyl pivalate (B1233124). Methyl pivalate, also known as methyl 2,2-dimethylpropanoate, is a carboxylate ester characterized by its sterically hindered tert-butyl group. This structural feature imparts notable chemical stability, particularly resistance to hydrolysis, making it an interesting compound in various chemical contexts. This document consolidates its physical and spectroscopic data into structured tables for ease of reference, details experimental protocols for its synthesis and analysis, and provides visualizations of its structure and related experimental workflows.

Chemical Structure and Identification

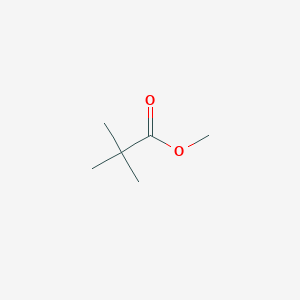

This compound is the methyl ester of pivalic acid. The presence of a quaternary carbon adjacent to the carbonyl group is a defining structural characteristic.

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | methyl 2,2-dimethylpropanoate |

| Synonyms | Methyl trimethylacetate, Pivalic acid methyl ester |

| CAS Number | 598-98-1[1] |

| Molecular Formula | C6H12O2[2] |

| Molecular Weight | 116.16 g/mol [2] |

| SMILES | CC(C)(C)C(=O)OC[2] |

| InChI | InChI=1S/C6H12O2/c1-6(2,3)5(7)8-4/h1-4H3[1] |

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[2] Its key physical properties are summarized in the table below.

Table 2: Physical Properties of this compound

| Property | Value |

| Boiling Point | 101-102 °C[1] |

| Melting Point | -70 °C[1] |

| Density | 0.873 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.390[1] |

| Flash Point | 6 °C (closed cup)[1] |

| Vapor Pressure | 33.9 mmHg |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) are typically observed at approximately 3.66 ppm (s, 3H, -OCH₃) and 1.22 ppm (s, 9H, -C(CH₃)₃). |

| ¹³C NMR (CDCl₃) | Resonances are typically found around 178.5 ppm (C=O), 51.3 ppm (-OCH₃), 38.7 ppm (-C(CH₃)₃), and 27.2 ppm (-C(CH₃)₃). |

| Infrared (IR) | A strong absorption band characteristic of the C=O stretch of the ester is observed around 1735 cm⁻¹. C-O stretching bands appear in the 1280-1150 cm⁻¹ region. |

| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 116. Key fragment ions are observed at m/z 101 ([M-CH₃]⁺), 85 ([M-OCH₃]⁺), and 57 ([C(CH₃)₃]⁺, the base peak).[2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from pivalic acid and methanol (B129727) using an acid catalyst.

Caption: Experimental Workflow for the Synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pivalic acid (1.0 eq), an excess of methanol (5-10 eq, also serving as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x volume of the initial reaction mixture). Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (until effervescence ceases) and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound is then purified by fractional distillation, collecting the fraction boiling at 101-102°C.[3]

Analytical Characterization

This method provides for the identification and purity assessment of this compound.

Methodology:

-

Instrumentation: A standard GC-MS system equipped with a capillary column is suitable.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions (Example):

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

NMR spectroscopy is used for the structural confirmation of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Parameters:

-

Spectrometer Frequency: 300 MHz or higher.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Spectrometer Frequency: 75 MHz or higher.

-

Number of Scans: 512-1024.

-

Relaxation Delay: 2-5 seconds.

-

Chemical Reactivity

Due to the steric hindrance of the tert-butyl group, this compound is highly resistant to hydrolysis under standard conditions. This protocol demonstrates its stability and the more forcing conditions required for its cleavage.

References

An In-depth Technical Guide to the Synthesis of Methyl Pivalate from Pivalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing methyl pivalate (B1233124) from pivalic acid. Methyl pivalate, a sterically hindered ester, is a valuable building block in organic synthesis and pharmaceutical development. This document details three principal methodologies: Fischer-Speier esterification, methylation using diazomethane (B1218177), and methylation via dimethyl sulfate (B86663). For each method, this guide presents detailed experimental protocols, comparative quantitative data, and reaction mechanisms to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

Introduction

This compound, also known as methyl 2,2-dimethylpropanoate, is a carboxylic acid ester characterized by a bulky tert-butyl group adjacent to the carbonyl functionality. This steric hindrance imparts unique chemical properties, including resistance to hydrolysis, making it a valuable synthon in the development of pharmaceuticals and other fine chemicals. The efficient and high-yielding synthesis of this compound is therefore of significant interest to the scientific community. This guide explores the most common and effective methods for its preparation from pivalic acid.

Synthetic Methodologies

The synthesis of this compound from pivalic acid can be achieved through several pathways. The most prevalent methods include direct esterification with methanol (B129727) under acidic catalysis (Fischer-Speier esterification), and methylation of the carboxylic acid using diazomethane or dimethyl sulfate.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.[1]

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the pivalic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A tetrahedral intermediate is formed, which, after proton transfer and elimination of a water molecule, yields the protonated this compound. Deprotonation of this species regenerates the acid catalyst and affords the final product.

Commonly used catalysts for the Fischer esterification of pivalic acid include:

-

Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are the most traditional and cost-effective catalysts.[1]

-

Solid Acid Catalysts: To simplify catalyst removal and recycling, solid acid catalysts such as Amberlyst-15, a sulfonated polystyrene resin, have been employed.[2]

The following table summarizes typical reaction conditions and yields for the Fischer esterification of pivalic acid using different catalysts.

| Catalyst | Pivalic Acid (equiv.) | Methanol (equiv.) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | 1 | Excess (solvent) | Catalytic | Reflux (~65) | 45 min | ~90 (for benzoic acid) | [3] |

| p-Toluenesulfonic Acid | 1 | 20 | 8 mol% | 65 | 4 | 84 (for caffeic acid) | [4] |

| Amberlyst-15 | 1 | Excess (solvent) | 0.5 wt% | 65 | 8 | >95 (for dodecanoic acid) | [5] |

Note: Data for similar carboxylic acids are included for comparative purposes where specific data for pivalic acid was not available.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pivalic acid (1.0 equiv) and methanol (used as both reactant and solvent, typically 5-10 equiv).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equiv) to the stirred solution.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Neutralization: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted pivalic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation to obtain the final product. This compound has a boiling point of 101-102 °C.[6]

Methylation using Diazomethane

Diazomethane (CH₂N₂) is a potent and highly reactive methylating agent that readily converts carboxylic acids to their corresponding methyl esters at room temperature.[7] The reaction is rapid and clean, with nitrogen gas being the only byproduct.[7] However, diazomethane is toxic and potentially explosive, requiring careful handling and specialized equipment.[7]

The reaction proceeds via an initial acid-base reaction where the acidic proton of the pivalic acid is transferred to the diazomethane, forming a pivalate anion and a methyldiazonium cation. The pivalate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the methyldiazonium cation and displacing nitrogen gas as a leaving group.

| Reagent | Pivalic Acid (equiv.) | Diazomethane (equiv.) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Diazomethane | 1 | Slight excess | Diethyl ether | Room Temp. | < 1 h | >95 | General Procedure[7] |

Caution: Diazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety precautions and specialized glassware.

-

Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established laboratory procedures.

-

Reaction: Dissolve pivalic acid (1.0 equiv) in diethyl ether in a flask. Cool the solution in an ice bath.

-

Addition of Diazomethane: Slowly add the ethereal solution of diazomethane to the pivalic acid solution with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Quenching: Carefully add a few drops of acetic acid to quench the excess diazomethane until the yellow color disappears.

-

Work-up and Purification: The reaction mixture can be concentrated under reduced pressure to afford crude this compound. Further purification can be achieved by distillation if necessary.

Methylation using Dimethyl Sulfate

Dimethyl sulfate ((CH₃)₂SO₄) is a powerful and cost-effective methylating agent.[8] The methylation of carboxylic acids with dimethyl sulfate is typically carried out in the presence of a base to deprotonate the carboxylic acid, forming a carboxylate anion which then acts as a nucleophile.[9]

The base deprotonates the pivalic acid to form the pivalate anion. This anion then undergoes a nucleophilic substitution (Sₙ2) reaction with dimethyl sulfate, where one of the methyl groups is transferred to the carboxylate, and a methyl sulfate anion is formed as a leaving group.

| Base | Pivalic Acid (equiv.) | Dimethyl Sulfate (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| NaHCO₃ | 1 | 2 | None (DMS as solvent) | 90 | 1.5 | 96 (for salicylic (B10762653) acid) | [9] |

Note: Data for a similar carboxylic acid is included for comparative purposes.

Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pivalic acid (1.0 equiv) and a suitable base such as sodium bicarbonate (1.0-1.2 equiv) in a solvent like acetone (B3395972) or use dimethyl sulfate itself as the solvent.

-

Addition of Dimethyl Sulfate: Add dimethyl sulfate (1.1-2.0 equiv) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by distillation.

Experimental Workflow

The general workflow for the synthesis and purification of this compound involves reaction, work-up, and purification steps, which can be tailored based on the chosen synthetic method.

Conclusion

The synthesis of this compound from pivalic acid can be effectively achieved through several methods, each with its own advantages and disadvantages. Fischer-Speier esterification, particularly with acid catalysts like sulfuric acid or solid acid catalysts, offers a scalable and cost-effective approach. Methylation with diazomethane provides high yields under mild conditions but requires stringent safety protocols. The use of dimethyl sulfate presents a viable alternative, offering good yields with a readily available reagent, though it also necessitates careful handling due to its toxicity. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. This guide provides the necessary technical details to assist researchers in making an informed decision and successfully synthesizing this valuable chemical intermediate.

References

- 1. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 2. researchgate.net [researchgate.net]

- 3. This compound for GC/MS, = 99.9 GC 598-98-1 [sigmaaldrich.com]

- 4. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Methyl Pivalate: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl pivalate (B1233124), a versatile chemical compound with significant applications in organic synthesis and pharmaceutical development. This document details its fundamental properties, outlines key experimental protocols for its synthesis and reactions, and explores its role as a crucial protecting group in the creation of complex molecules.

Core Properties of Methyl Pivalate

This compound, also known as methyl 2,2-dimethylpropanoate or methyl trimethylacetate, is a carboxylate ester characterized by a sterically hindered tert-butyl group. This structural feature imparts notable stability and unique reactivity to the molecule. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 598-98-1 | [1][2][3] |

| Molecular Formula | C₆H₁₂O₂ | [2] |

| Molecular Weight | 116.16 g/mol | [2] |

| Appearance | Colorless liquid | [2][4] |

| Boiling Point | 101-102 °C | [1] |

| Density | 0.874 g/cm³ at 20 °C | [1] |

| Flash Point | 6.7 °C (44.0 °F) | [5] |

| Vapor Pressure | 33.9 mmHg | [2] |

Spectroscopic Data

The identity and purity of this compound can be confirmed through various spectroscopic techniques. The expected spectral data are outlined below.

| Spectroscopic Data | |

| ¹H NMR | The ¹H NMR spectrum of this compound typically shows two distinct singlets. A singlet corresponding to the nine equivalent protons of the tert-butyl group appears around δ 1.2 ppm. Another singlet for the three protons of the methyl ester group is observed at approximately δ 3.6 ppm.[6] |

| ¹³C NMR | The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methoxy (B1213986) carbon. |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound exhibits a strong absorption band around 1735-1750 cm⁻¹ characteristic of the C=O stretching vibration of the ester group. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z 116, corresponding to the molecular weight of the compound. |

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through several established methods. Two common and effective protocols are detailed below.

Protocol 1: Fischer Esterification of Pivalic Acid

This acid-catalyzed esterification is a direct and widely used method for preparing this compound.

Reaction:

(CH₃)₃CCOOH + CH₃OH ⇌ (CH₃)₃CCOOCH₃ + H₂O (in the presence of H₂SO₄)

Materials:

-

Pivalic acid

-

Methanol (B129727) (anhydrous)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pivalic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude this compound by distillation to obtain the final product.[7][8][9]

Protocol 2: Acylation of Methanol with Pivaloyl Chloride

This method is often faster and proceeds under milder conditions than Fischer esterification.

Reaction:

(CH₃)₃CCOCl + CH₃OH → (CH₃)₃CCOOCH₃ + HCl

Materials:

-

Pivaloyl chloride

-

Methanol (anhydrous)

-

A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous methanol and a non-nucleophilic base in anhydrous DCM.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add pivaloyl chloride dropwise from the dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by distillation.[10]

The Pivaloyl (Piv) Group in Drug Development and Multi-Step Synthesis

The pivaloyl group, derived from pivalic acid, is a valuable protecting group for alcohols in multi-step organic synthesis due to its steric bulk, which confers high stability towards a wide range of reagents and reaction conditions.[11][12] It is substantially more stable than other acyl protecting groups like acetyl (Ac) and benzoyl (Bz) groups.[11]

The "Magic Methyl" Effect in Drug Discovery

The inclusion of a methyl group, and by extension, sterically hindering groups like the tert-butyl group found in pivalate esters, can have a profound impact on the pharmacological properties of a drug molecule. This phenomenon is often referred to as the "magic methyl" effect.[9][13] The introduction of a methyl group can:

-

Enhance Binding Affinity: A strategically placed methyl group can occupy a hydrophobic pocket in the target protein, leading to a significant increase in binding affinity and potency.[9]

-

Improve Metabolic Stability: By blocking a site of metabolic attack, a methyl group can increase the half-life of a drug.[9]

-

Modulate Physicochemical Properties: Methylation can influence a molecule's solubility, lipophilicity, and conformation, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

Pivalate esters are often employed in prodrug strategies to enhance the oral bioavailability of pharmaceuticals. The ester is designed to be hydrolyzed in vivo, releasing the active drug and pivalic acid.[14] However, it is important to consider that the released pivalate can impact carnitine homeostasis.[14]

Experimental Workflow: The Dane Salt Method in Penicillin Synthesis

A prime example of the utility of the pivaloyl group in pharmaceutical synthesis is the Dane salt method for the production of semi-synthetic penicillins like ampicillin. In this process, pivaloyl chloride is used to activate a protected amino acid side chain for coupling with the 6-aminopenicillanic acid (6-APA) nucleus.[15]

Detailed Methodology for the Dane Salt Method:

-

Dane Salt Formation: D-(-)-Phenylglycine is reacted with methyl acetoacetate in the presence of potassium hydroxide (B78521) in methanol to form the potassium salt of the enamine (the "Dane salt"). This protects the amino group of the phenylglycine.

-

Mixed Anhydride Formation: The Dane salt is then reacted with pivaloyl chloride in an anhydrous solvent like acetone at low temperatures (e.g., -25 °C). This forms a highly reactive mixed anhydride. The bulky pivaloyl group directs the subsequent nucleophilic attack to the desired carbonyl center.

-

Acylation: The mixed anhydride is reacted in situ with 6-aminopenicillanic acid (6-APA). The amino group of 6-APA attacks the activated carbonyl of the phenylglycine moiety, forming the amide bond and yielding the protected ampicillin.

-

Deprotection: The protecting group is removed by acidic hydrolysis to give the final product, ampicillin.[15]

Conclusion

This compound and the related pivaloyl group are indispensable tools in modern organic chemistry and drug discovery. The unique steric and electronic properties of the tert-butyl moiety provide stability and selectivity in complex synthetic sequences. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and strategic application of pivaloyl-containing compounds is essential for the efficient and successful development of novel therapeutics. This guide provides a foundational understanding of these key aspects, equipping scientists with the knowledge to effectively utilize this compound and its derivatives in their research endeavors.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C6H12O2 | CID 69027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 598-98-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, 598-98-1 [thegoodscentscompany.com]

- 6. mical sito Figure 1. H NMR of this compound We | Chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 13. An Investigation of Oral Exposure Variability and Formulation Strategy: A Case Study of PI3Kδ Inhibitor and Physiologically Based Pharmacokinetic Modeling in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl Pivalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl pivalate (B1233124). The information enclosed is intended to support research, scientific analysis, and professionals in the field of drug development by offering detailed spectral data, experimental procedures, and a visual representation of the molecular structure and its NMR signal correlations.

Data Presentation

The following tables summarize the quantitative data obtained from the ¹H and ¹³C NMR spectra of methyl pivalate.

Table 1: ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| (CH₃)₃C- | 1.19 | Singlet | 9H |

| -OCH₃ | 3.65 | Singlet | 3H |

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| C =O | 178.58 |

| -OC H₃ | 51.45 |

| (C H₃)₃C - | 38.61 |

| (C H₃)₃C- | 27.13 |

Molecular Structure and NMR Signal Correlation

The following diagram illustrates the structure of this compound and the correlation between the distinct proton and carbon environments and their respective signals in the NMR spectra.

Caption: Structure of this compound with correlations to its ¹H and ¹³C NMR signals.

Experimental Protocols

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR analysis, and 20-50 mg for ¹³C NMR analysis.[1]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample and does not have signals that overlap with the analyte peaks. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this compound.[1]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can be used to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[1]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the sample.

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., ethanol) to remove any contaminants. Securely cap the tube to prevent solvent evaporation.[1]

NMR Spectrometer Operation

-

Instrument Setup: The following steps are performed using the spectrometer's acquisition software.

-

Sample Insertion: Place the NMR tube in a spinner and carefully insert it into the magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field during the experiment.[1]

-

Shimming: The homogeneity of the magnetic field is optimized by a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.[1]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.[1]

-

Acquisition Parameters for ¹H NMR:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Number of Scans (NS): A small number of scans (e.g., 8 or 16) is usually sufficient for a ¹H spectrum.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans (NS): A larger number of scans (e.g., 64, 128, or more) is required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

Relaxation Delay (D1): A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

Spectral Width (SW): A wider spectral width of approximately 200-240 ppm is used for ¹³C NMR.

-

-

Data Acquisition: The experiment is initiated, and the Free Induction Decay (FID) is recorded.

-

Data Processing:

-

Fourier Transform (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

-

Integration (for ¹H NMR): The area under each peak is integrated to determine the relative number of protons.

-

References

A Technical Guide to the FT-IR and Mass Spectrometry of Methyl Pivalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of methyl pivalate (B1233124) using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It offers a comprehensive overview of the spectral data, detailed experimental protocols, and visual representations of the underlying chemical processes, designed to be a valuable resource for researchers and professionals in the field of drug development and chemical analysis.

Introduction to Methyl Pivalate

This compound, also known as methyl 2,2-dimethylpropanoate, is the methyl ester of pivalic acid. Its chemical formula is C₆H₁₂O₂ and it has a molecular weight of 116.16 g/mol .[1] The bulky tert-butyl group adjacent to the ester functionality imparts significant steric hindrance, which influences its chemical reactivity and spectroscopic properties. Understanding the FT-IR and mass spectral characteristics of this compound is crucial for its identification, characterization, and quality control in various applications.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Data for this compound

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups. The key spectral data are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Intensity |

| ~2975-2870 | C-H stretch | Alkyl (tert-butyl and methyl) | Strong |

| ~1735 | C=O stretch | Ester | Strong, Sharp |

| ~1480, 1370 | C-H bend | Alkyl (tert-butyl) | Medium |

| ~1280-1150 | C-O stretch | Ester | Strong |

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., neat liquid, solution, or gas phase).

Experimental Protocol for FT-IR Analysis

A typical experimental protocol for obtaining the FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Accessory Installation: Place the ATR accessory into the sample compartment of the spectrometer.

-

Background Spectrum: Record a background spectrum to account for atmospheric and instrument absorbances. This is typically done with a clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Process the acquired spectrum as needed, which may include baseline correction and peak picking.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and structure of a compound.

Mass Spectrometry Data for this compound

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several fragment ions. The most significant peaks are detailed in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 116 | 6.1 | [C₆H₁₂O₂]⁺˙ (Molecular Ion) |

| 101 | 3.5 | [M - CH₃]⁺ |

| 85 | 8.7 | [M - OCH₃]⁺ |

| 59 | 4.2 | [COOCH₃]⁺ |

| 57 | 100 | [C(CH₃)₃]⁺ (Base Peak) |

| 41 | 35.9 | [C₃H₅]⁺ |

| 29 | 23.1 | [C₂H₅]⁺ |

Data sourced from MassBank.[2]

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized experimental protocol for the analysis of a liquid sample such as this compound using a gas chromatograph coupled with an electron ionization mass spectrometer (GC-MS).

-

Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration.

-

GC-MS System Preparation: Ensure the GC-MS system is tuned and calibrated. Set the appropriate GC parameters, including the injection volume, injector temperature, oven temperature program, and carrier gas flow rate.

-

Mass Spectrometer Parameters: Set the mass spectrometer parameters, including the ionization mode (Electron Ionization), ionization energy (typically 70 eV), and the mass range to be scanned.

-

Injection: Inject the prepared sample into the GC. The sample is vaporized in the injector and separated by the gas chromatography column.

-

Ionization and Fragmentation: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer where they are bombarded by electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.

-

Detection and Data Acquisition: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.

-

Data Analysis: Analyze the acquired mass spectra to identify the molecular ion and characteristic fragment ions to confirm the structure of the compound.

Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.

Caption: Proposed fragmentation of this compound in EI-MS.

Experimental Workflows

The following diagrams illustrate the experimental workflows for FT-IR and Mass Spectrometry analysis.

Caption: Experimental workflow for FT-IR analysis of a liquid sample.

Caption: Experimental workflow for GC-MS analysis of a liquid sample.

References

An In-depth Technical Guide on the Physical Properties of Methyl Pivalate: Boiling Point and Density

This technical guide provides a comprehensive overview of the key physical properties of methyl pivalate (B1233124), specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work. This document summarizes quantitative data, details experimental protocols for property determination, and includes a visual representation of the logical workflow.

Quantitative Data Summary

The boiling point and density of methyl pivalate have been reported across various sources. The following table summarizes these findings for easy comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 101 °C | (literature value)[1][2][3] |

| 98 °C | at 760 mmHg[4] | |

| 98.00 to 101.00 °C | at 760.00 mm Hg[5] | |

| Density | 0.873 g/mL | at 25 °C (literature value)[1][2] |

| 0.885 g/cm³ | Not specified[4] | |

| 0.873 g/cm³ | at 25 °C, 100 kPa[3] |

Experimental Protocols

Accurate determination of physical properties is crucial for chemical characterization and process development. Below are detailed methodologies for measuring the boiling point and density of a liquid compound such as this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. Several methods can be employed for its determination.

a) Thiele Tube Method

This micro method is suitable for small sample volumes.[6]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

-

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the small test tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the oil level is appropriate.

-

The side arm of the Thiele tube is gently heated.[8] Convection currents will ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

-

b) Distillation Method

For larger sample volumes, a simple distillation setup can be used to determine the boiling point.[6]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A sample of this compound (at least 5 mL) and a few boiling chips are placed in the distillation flask.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The liquid is heated to a boil.

-

As the vapor condenses and collects in the receiving flask, the temperature reading on the thermometer will stabilize.

-

The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point. It is important to also record the atmospheric pressure.

-

Density is the mass per unit volume of a substance.[9]

a) Direct Measurement using Volumetric Glassware

This is a straightforward method for determining the density of a liquid.

-

Apparatus: Analytical balance, volumetric flask or graduated cylinder, and a beaker.

-

Procedure:

-

The mass of a clean, dry volumetric flask of a known volume (e.g., 10 mL) is accurately measured on an analytical balance.[10]

-

The flask is carefully filled with this compound up to the calibration mark.

-

The mass of the flask containing the liquid is then measured.

-

The mass of the this compound is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by its known volume (Density = Mass / Volume).[9]

-

b) Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, which allows for a more precise density determination.[11]

-

Apparatus: Pycnometer, analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with this compound and placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium.

-

Any excess liquid that expands out of the capillary stopper is carefully removed.

-

The pycnometer is dried on the outside and its mass is measured.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the physical properties of this compound.

References

- 1. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 2. This compound for GC/MS, = 99.9 GC 598-98-1 [sigmaaldrich.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound, 598-98-1 [thegoodscentscompany.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chm.uri.edu [chm.uri.edu]

- 10. science.valenciacollege.edu [science.valenciacollege.edu]

- 11. mt.com [mt.com]

Navigating the Solubility of Methyl Pivalate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of excipients and reagents is paramount. Methyl pivalate (B1233124) (C₆H₁₂O₂), a branched-chain carboxylate ester, is increasingly considered as a bio-based solvent alternative. This technical guide provides a comprehensive overview of its solubility in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a logical framework for solvent selection.

Quantitative Solubility Data

Precise quantitative data on the solubility of methyl pivalate in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a relatively nonpolar ester—and qualitative descriptions, it is expected to be readily miscible with most common organic solvents while exhibiting low solubility in water.

To provide a comparative context, the table below includes qualitative solubility information for this compound and quantitative data for analogous, structurally similar esters such as methyl pentanoate and methyl hexanoate (B1226103). This data can serve as a useful proxy for estimating the behavior of this compound.

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Alcohol | Not Specified | Soluble[1] |

| Ether | Not Specified | Soluble | |

| Water | 25 | Estimated 2835 mg/L | |

| Methyl Pentanoate | Organic Solvents | Not Specified | Soluble[2][3] |

| Water | Not Specified | Insoluble[2] | |

| Methyl Hexanoate | Chloroform | Not Specified | Soluble (100 mg/mL)[4] |

| Ethanol | Not Specified | Soluble[5] | |

| Ether | Not Specified | Soluble[6] | |

| Water | Not Specified | Insoluble[5][7] |

Predicting Miscibility with Hansen Solubility Parameters

A powerful tool for predicting the miscibility of a solute in a solvent is the Hansen Solubility Parameter (HSP). The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent. Each molecule is assigned three parameters:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The following table provides the Hansen Solubility Parameters for a selection of common organic solvents.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

Experimental Protocol for Solubility Determination

For a precise determination of this compound's solubility in a specific organic solvent, the isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted procedure.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Glass vials or flasks with airtight seals

-

Volumetric pipettes

-

Evaporating dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct layer of undissolved this compound is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 12 hours to allow for complete phase separation.

-

Carefully withdraw a known volume of the clear, saturated solvent phase using a pre-weighed volumetric pipette.

-

Dispense the collected aliquot into a pre-weighed, clean, and dry evaporating dish.

-

Reweigh the evaporating dish containing the aliquot to determine the total mass of the solution.

-

-

Gravimetric Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (101-102 °C). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the this compound residue.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the evaporating dish and residue minus the initial mass of the empty dish.

-

The mass of the solvent is the total mass of the solution aliquot minus the mass of the dissolved this compound.

-

Solubility can then be expressed in various units, such as grams of this compound per 100 grams of solvent or moles of this compound per liter of solvent.

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound, incorporating both theoretical prediction using Hansen Solubility Parameters and experimental verification.

References

- 1. hansen-solubility.com [hansen-solubility.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 624-24-8: Methyl pentanoate | CymitQuimica [cymitquimica.com]

- 4. 己酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl hexanoate | C7H14O2 | CID 7824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Hydrolytic Stability of Methyl Pivalate Under Neutral Conditions

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl pivalate (B1233124) is an ester well-regarded for its exceptional resistance to hydrolysis, a characteristic primarily attributed to the significant steric hindrance provided by its tert-butyl group. This technical guide provides a comprehensive overview of the hydrolytic stability of methyl pivalate under neutral pH conditions. It synthesizes available data on its stability, details experimental protocols for its evaluation, and illustrates the underlying principles of its stability through logical diagrams. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where the hydrolytic stability of ester-containing molecules is of critical importance.

The Decisive Role of Steric Hindrance in Hydrolytic Stability

The hydrolysis of esters under neutral conditions is a reaction that is highly sensitive to the molecular structure of the ester itself. The reaction proceeds through a nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate. The stability of this intermediate and the energy barrier to its formation are key determinants of the hydrolysis rate.

In the case of this compound, the bulky tert-butyl group adjacent to the carbonyl carbon creates significant steric hindrance. This steric bulk physically shields the electrophilic carbonyl carbon from the incoming water molecule, thereby increasing the activation energy required for the formation of the tetrahedral intermediate and dramatically slowing down the rate of hydrolysis. This effect is a cornerstone of the chemical stability of pivalate esters and is a key reason for their use as protecting groups in organic synthesis and as moieties in the design of stable drug molecules. Pivalate esters are known to be unusually resistant to hydrolysis compared to esters of less sterically hindered carboxylic acids.

The general trend of decreasing hydrolysis rates with increasing steric hindrance is well-established. For instance, in a study comparing the hydrolysis of various ester-type prodrugs in a phosphate (B84403) buffer at pH 7.4, the pivalate ester exhibited the slowest rate of hydrolysis compared to acetate (B1210297), propionate, and butyrate (B1204436) esters.

Quantitative Data on the Hydrolytic Stability of this compound and Related Esters

Quantitative data on the neutral hydrolysis of this compound is scarce in the literature, a testament to its high stability which makes its hydrolysis rate very slow and difficult to measure under neutral conditions. However, by comparing its stability to other less sterically hindered esters, a clear picture of its exceptional stability emerges. The following table summarizes representative data for the hydrolysis of various methyl esters to illustrate the impact of steric hindrance.

| Ester | Structure | Relative Hydrolysis Rate (at neutral pH) | Half-life (t½) at 25°C, pH 7 (estimated) |

| Methyl Acetate | CH₃COOCH₃ | 1 | Several years |

| Methyl Propionate | CH₃CH₂COOCH₃ | Slower than methyl acetate | Longer than methyl acetate |

| This compound | (CH₃)₃CCOOCH₃ | Significantly slower than methyl acetate | Extremely long (decades to centuries) |

Note: The relative hydrolysis rates are qualitative comparisons based on established principles of steric hindrance in ester hydrolysis. The half-life for methyl acetate at neutral pH is very long, and for this compound, it is expected to be orders of magnitude longer.

The extreme stability of this compound means that its direct hydrolysis under neutral conditions is often not a practical concern in many applications.

Experimental Protocol for Determining the Hydrolytic Stability of this compound

Given the very slow rate of hydrolysis of this compound at neutral pH, a long-term stability study is required. The following protocol outlines a robust method for determining the hydrolytic stability of this compound.

Materials and Reagents

-

This compound (≥99% purity)

-

Pivalic acid (≥99% purity)

-

Methanol (B129727) (HPLC grade)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Deionized water (18.2 MΩ·cm)

-

HPLC or GC-MS system

-

Calibrated pH meter

-

Constant temperature incubator or water bath

Preparation of Neutral Buffer Solution (pH 7.0)

-

Prepare a 0.1 M solution of potassium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic in deionized water.

-

To create a 0.1 M phosphate buffer at pH 7.0, mix the two solutions in the appropriate ratio (approximately 39 mL of the monobasic solution and 61 mL of the dibasic solution for every 100 mL of buffer).

-

Adjust the final pH to 7.00 ± 0.05 using small additions of the monobasic or dibasic solution while monitoring with a calibrated pH meter.

Sample Preparation and Incubation

-

Prepare a stock solution of this compound in a minimal amount of a co-solvent like acetonitrile (B52724) or methanol if necessary to ensure solubility in the aqueous buffer. The final concentration of the co-solvent in the reaction mixture should be kept low (e.g., <1%) to minimize its effect on the hydrolysis rate.

-

Add a precise volume of the this compound stock solution to the pH 7.0 phosphate buffer in a series of sealed, amber glass vials to achieve a final concentration suitable for the analytical method (e.g., 100 µM).

-

Prepare control samples containing only the buffer and the same concentration of co-solvent.

-

Incubate the vials at a constant temperature, for example, 25°C, 37°C, and 50°C, to assess the temperature dependence of the hydrolysis rate. The elevated temperatures will accelerate the very slow hydrolysis to a measurable rate.

-

At predetermined time points (e.g., 0, 1, 3, 6, 12, 24, and 36 months for 25°C; more frequent intervals for higher temperatures), withdraw vials for analysis.

Analytical Methodology

The concentration of this compound and the appearance of its hydrolysis products, pivalic acid and methanol, can be monitored using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Example HPLC Method:

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for pH control).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry for higher specificity and sensitivity.

-

Injection Volume: 10 µL.

-

Standard Curves: Prepare standard curves for this compound and pivalic acid to enable accurate quantification.

Data Analysis

-

Plot the concentration of this compound versus time for each temperature.

-

Assuming pseudo-first-order kinetics, the hydrolysis rate constant (k) can be determined from the slope of a plot of the natural logarithm of the this compound concentration versus time (ln[this compound] = -kt + ln[this compound]₀).

-

The half-life (t½) at each temperature can then be calculated using the equation: t½ = 0.693 / k.

-

The Arrhenius equation can be used to extrapolate the rate constants obtained at elevated temperatures to predict the rate constant and half-life at 25°C.

Visualizing Key Concepts and Workflows

The Principle of Steric Hindrance in Hydrolysis

The following diagram illustrates the logical relationship between the steric bulk of the acyl group of an ester and its resistance to hydrolysis.

Experimental Workflow for Hydrolytic Stability Testing

The diagram below outlines the key steps in the experimental protocol for determining the hydrolytic stability of this compound.

Conclusion

This compound exhibits exceptional hydrolytic stability under neutral conditions, a direct consequence of the steric hindrance imposed by its tert-butyl group. This inherent stability makes it a valuable chemical entity in fields such as drug design, where resistance to degradation is paramount. While quantitative data for its neutral hydrolysis is limited due to its slow reaction rate, the principles of physical organic chemistry and comparisons with less hindered esters confirm its high degree of stability. The detailed experimental protocol provided in this guide offers a framework for researchers to quantitatively assess the hydrolytic stability of this compound and other highly stable esters, enabling informed decisions in product development and scientific research.

Potential industrial and laboratory uses of methyl pivalate

An In-depth Technical Guide to the Industrial and Laboratory Applications of Methyl Pivalate (B1233124)

For Researchers, Scientists, and Drug Development Professionals

Methyl pivalate (also known as methyl 2,2-dimethylpropanoate) is a versatile organic compound with a range of applications in both industrial and laboratory settings.[1][2] As the methyl ester of pivalic acid, its sterically hindered tert-butyl group imparts unique properties, including resistance to hydrolysis, which makes it a valuable intermediate and protecting group in organic synthesis.[3] This technical guide provides a comprehensive overview of the properties, uses, and experimental protocols related to this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor.[3] Its physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2,2-dimethylpropanoate | [2] |

| Synonyms | Methyl trimethylacetate, Pivalic acid methyl ester | [2] |

| CAS Number | 598-98-1 | |

| Molecular Formula | C₆H₁₂O₂ | [2] |

| Molecular Weight | 116.16 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 0.873 g/mL at 25 °C | [4] |

| Boiling Point | 101-102 °C | [4] |

| Melting Point | -70 °C | [4] |

| Flash Point | 6 °C (42.8 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.390 | [4] |

| Solubility | Soluble in alcohol; sparingly soluble in water. | [5] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. The following table summarizes key data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃) | δ 3.66 (s, 3H, -OCH₃), 1.21 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ 178.9 (C=O), 51.2 (-OCH₃), 38.7 (-C(CH₃)₃), 27.2 (-C(CH₃)₃) |

| FT-IR (Neat, cm⁻¹) | 2975 (C-H stretch), 1735 (C=O stretch), 1280, 1150 (C-O stretch) |

| Mass Spectrum (EI, m/z) | 116 (M⁺), 101, 85, 57 (base peak), 41, 29 |

Industrial Applications

This compound and its derivatives have found utility in a variety of industrial processes, primarily owing to the stability conferred by the pivaloyl group.

Chemical Intermediate

This compound serves as a key building block in the synthesis of more complex molecules. It is used as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] For instance, it is a precursor in the synthesis of certain active pharmaceutical ingredients.

Polymers and Resins

Pivalic acid esters, including vinyl pivalate which can be synthesized from this compound, are used in the production of polymers.[1] Poly(vinyl pivalate) is a key polymer in this class. Polymers derived from pivalate esters of vinyl alcohol are known to be highly reflective lacquers.[1] The polymerization of vinyl pivalate is often carried out via free-radical polymerization.[6]

Lubricants, Greases, and Fuel Additives

This compound is listed as an additive for lubricants, greases, and fuels.[2] In these applications, the bulky and stable nature of the pivaloyl group can contribute to thermal stability and resistance to oxidation. The lithium salt of pivalic acid has been noted as an engine fuel additive to increase the octane (B31449) number.[7]

Adhesives

The use of this compound in adhesives is also reported.[2] It may function as a monomeric component, a reactive diluent, or a plasticizer to modify the final properties of the adhesive, such as flexibility and setting time.

Laboratory Uses

In the laboratory, particularly in the context of organic synthesis and drug development, the pivaloyl group, often introduced via reagents like pivaloyl chloride or pivalic anhydride, serves as a robust protecting group for alcohols. This compound itself can be used as a solvent or in transesterification reactions.

Pivaloyl Group as a Protecting Group for Alcohols

The pivaloyl (Piv) group is a sterically hindered acyl group used for the protection of hydroxyl functionalities.[1] Its bulkiness makes it highly resistant to a wide range of reaction conditions, including acidic and many basic environments, where other ester protecting groups might be cleaved.

This protocol describes the protection of a primary alcohol using pivaloyl chloride.

Materials:

-

Benzyl (B1604629) alcohol

-

Pivaloyl chloride

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a stirred solution of benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add pyridine (1.5 mmol).

-

Slowly add pivaloyl chloride (1.2 mmol) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes/ethyl acetate (B1210297) gradient) to yield benzyl pivaloate.

Expected Yield: High yields, typically >90%, are expected for this reaction.

The robust nature of the pivaloyl group requires strong reducing agents or harsh basic conditions for its removal. A common method involves the use of diisobutylaluminium hydride (DIBAL-H).

Materials:

-

Benzyl pivaloate

-

Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., hexanes or toluene)

-

Anhydrous dichloromethane (DCM) or toluene (B28343)

-

Rochelle's salt solution (saturated aqueous potassium sodium tartrate) or 1 M HCl

-

Ethyl acetate

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve benzyl pivaloate (1.0 mmol) in anhydrous DCM or toluene (10 mL) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add DIBAL-H (2.5 mmol, 2.5 equivalents) dropwise to the stirred solution.

-

Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and add Rochelle's salt solution. Stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford benzyl alcohol.

Expected Yield: Yields for DIBAL-H mediated deprotection are generally good to excellent.

The protection reaction follows a nucleophilic acyl substitution mechanism. Deprotection with a hydride source like DIBAL-H involves the reduction of the ester to the corresponding alcohol.

Intermediate in Pharmaceutical Synthesis: Ruxolitinib

The pivaloyl group has been utilized as a protecting group in the synthesis of complex pharmaceutical compounds. An example is in the synthesis of Ruxolitinib, a Janus kinase inhibitor. In one synthetic route, a pivaloyloxymethyl (POM) group is used to protect a nitrogen on the pyrrolopyrimidine core. This protecting group is later removed to yield the final active pharmaceutical ingredient.

The following is a deprotection step in a reported synthesis of a Ruxolitinib intermediate.

Materials:

-

(4-{1-[(1R)-2-cyano-1-cyclopentylethyl]-1H-pyrazol-4-yl}-7H-pyrrolo[2,3-d]pyrimidin-7-yl)this compound

-

Methanol

-

1.0 M Sodium hydroxide (B78521) solution

-

Water

-

Saturated aqueous NaCl solution

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

To a stirred solution of the pivalate-protected intermediate (0.894 mmol) in methanol (4.0 mL), add a 1.0 M solution of sodium hydroxide in water (2.0 equiv).

-

Stir the reaction mixture at room temperature overnight (approximately 15 hours).

-

Monitor the reaction by LCMS to confirm completion.

-

Quench the reaction with water (10 mL) and saturated aqueous NaCl solution (20 mL).

-

Extract the product with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected product.

Yield: The reported yield for this step is quantitative (100%).

Solvent for GC-MS Analysis

This compound can be used as a solvent in gas chromatography-mass spectrometry (GC-MS) analysis. Its volatility and ability to dissolve a range of organic compounds make it suitable for preparing samples for injection into the GC-MS system. It can be used for preparing internal standard solutions, diluting standards, and in the extraction of sample components.

-

Solvent Selection: Choose a high-purity grade of this compound (e.g., ≥99.9% GC grade).

-

Sample Dissolution: Dissolve a known amount of the sample in a specific volume of this compound to achieve the desired concentration (e.g., 1-10 µg/mL).

-